molecular formula C32H24N2 B14507856 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine CAS No. 62761-83-5

1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine

Cat. No.: B14507856
CAS No.: 62761-83-5
M. Wt: 436.5 g/mol
InChI Key: TVGBSEMGVPBPLK-UHFFFAOYSA-N
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Description

1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological and chemical applications. This compound is characterized by the presence of four phenyl groups attached to a dihydrophthalazine core, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

The synthesis of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine typically involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalazine-1,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

    Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalazine derivatives and other heterocyclic compounds.

Scientific Research Applications

1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Phthalazine derivatives, including this compound, have shown potential as anticonvulsant agents.

    Medicine: Research has indicated that phthalazine derivatives may have antihypertensive, antineoplastic, and antimicrobial properties.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission. This action is crucial in preventing the spread of seizures in epilepsy . The compound’s effects on other molecular pathways are still under investigation, but its ability to modulate receptor activity is a key aspect of its pharmacological profile.

Comparison with Similar Compounds

1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine can be compared with other phthalazine derivatives such as:

The uniqueness of this compound lies in its specific dihydrophthalazine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62761-83-5

Molecular Formula

C32H24N2

Molecular Weight

436.5 g/mol

IUPAC Name

1,1,2,4-tetraphenylphthalazine

InChI

InChI=1S/C32H24N2/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)34(33-31)28-21-11-4-12-22-28/h1-24H

InChI Key

TVGBSEMGVPBPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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